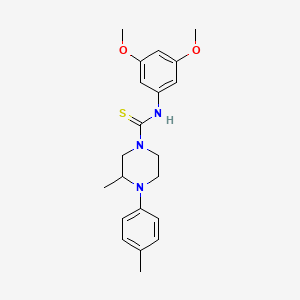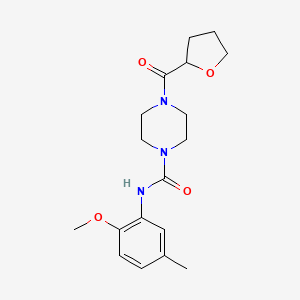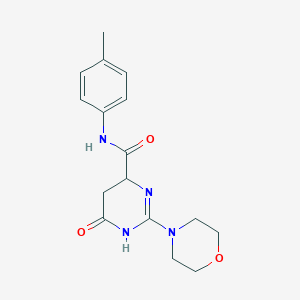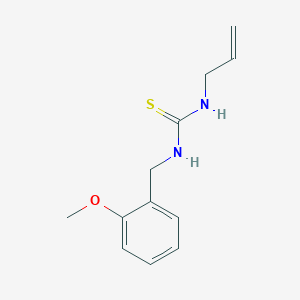![molecular formula C14H13BrClN3S B4120848 N-(4-bromo-2-chlorophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4120848.png)
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea, also known as BrClPyETU, is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicinal chemistry and agriculture.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea has been shown to have potential applications in the field of medicinal chemistry. It exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have antimicrobial properties against Gram-positive and Gram-negative bacteria. In addition, it has been shown to have herbicidal activity against weeds.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea is not fully understood. However, it is believed to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the growth of cancer cells by targeting specific signaling pathways. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes. Its herbicidal activity is believed to be due to its ability to inhibit photosynthesis in plants.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It does not exhibit any significant toxicity towards normal human cells. However, it may cause some toxicity towards certain cancer cell lines. This compound has also been found to have low environmental toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-bromo-2-chlorophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea in lab experiments is its broad-spectrum activity against cancer cells, bacteria, and weeds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability. It may also require higher concentrations to achieve its desired effects.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2-chlorophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the identification of the specific signaling pathways that this compound targets in cancer cells. This could lead to the development of more targeted therapies for cancer. Additionally, more research is needed to determine the environmental impact of this compound and its potential use as a herbicide in agriculture.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry and agriculture. Its broad-spectrum activity against cancer cells, bacteria, and weeds makes it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(1-pyridin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3S/c1-9(10-4-6-17-7-5-10)18-14(20)19-13-3-2-11(15)8-12(13)16/h2-9H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOAGPCVEVIFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-difluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4120776.png)



![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4120823.png)


![2-bicyclo[2.2.1]hept-2-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4120840.png)
![methyl {4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4120854.png)
![methyl 2-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4120862.png)
![7-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-4-methyl-2H-chromen-2-one](/img/structure/B4120864.png)
![4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid](/img/structure/B4120867.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4120872.png)